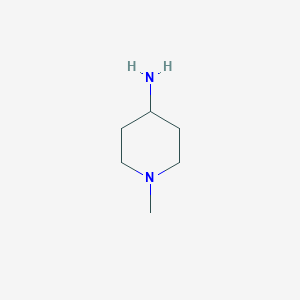

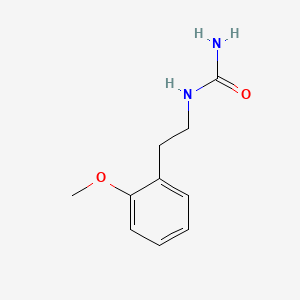

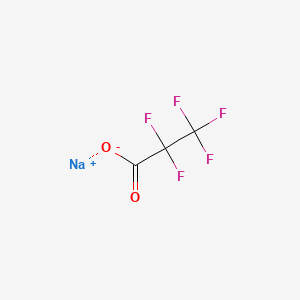

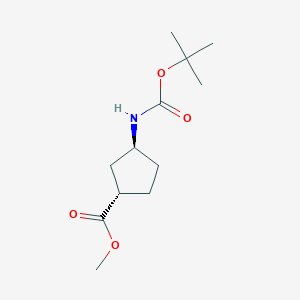

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester" is a chiral molecule that is part of a broader class of compounds known for their utility as building blocks in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insight into related structures and synthetic methods that could be applicable to its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These intermediates are then reacted with hydrazines to yield N-Boc-piperidinyl-pyrazole carboxylates . Although the target compound is not a pyrazole derivative, similar strategies involving the protection of amino groups with Boc (tert-butoxycarbonyl) and the formation of esters could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester" would consist of a cyclopentane ring with an amino group and a carboxylic acid methyl ester moiety attached to different carbons. The amino group would be protected by a Boc group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. The chiral centers at positions 1 and 3 of the cyclopentane ring would define the stereochemistry of the molecule.

Chemical Reactions Analysis

The Boc-protected amino acid esters, such as those synthesized in the first paper, are versatile intermediates that can undergo a variety of chemical reactions. These include further functionalization of the ester group, deprotection of the Boc group under acidic conditions, and incorporation into larger peptide chains or heterocyclic structures . The specific reactivity of the compound would depend on the presence of the Boc group and the ester functionality, which can be modified or reacted with other reagents to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its chiral nature and the presence of the Boc group and ester functionality. The Boc group would increase the steric bulk and could affect the solubility and boiling point of the compound. The ester group would contribute to the compound's polarity and could participate in hydrogen bonding, affecting its solubility in various solvents. The exact properties would need to be determined experimentally, but they would be expected to be consistent with other Boc-protected amino acid esters.

The second paper discusses a different chiral cyclopentane derivative, which is a precursor for carbocyclic nucleoside synthesis . While this does not directly relate to the target compound, the methods used for the synthesis of chiral cyclopentane structures, such as Dieckmann cyclization, could be informative for the synthesis of related compounds, including "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester".

Safety and Hazards

Propriétés

IUPAC Name |

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMDDXYOHHJMT-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370351 |

Source

|

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester | |

CAS RN |

329910-39-6 |

Source

|

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.